3-Bromo-6,7-dichloroquinoxalin-2-amine
Description
Properties
Molecular Formula |
C8H4BrCl2N3 |
|---|---|
Molecular Weight |
292.94 g/mol |
IUPAC Name |
3-bromo-6,7-dichloroquinoxalin-2-amine |
InChI |
InChI=1S/C8H4BrCl2N3/c9-7-8(12)14-6-2-4(11)3(10)1-5(6)13-7/h1-2H,(H2,12,14) |
InChI Key |
JBARACFPFJWELW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)N=C(C(=N2)N)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Halogen vs. Alkoxy/Amino Groups
- Dichloro groups at positions 6 and 7 contribute strong electron-withdrawing effects, stabilizing the quinoxaline ring’s electron-deficient π-system .
- Methoxy and Ethylamine Groups: In 3-bromo-N-ethyl-6,7-dimethoxyquinoxalin-2-amine (), methoxy groups donate electron density via resonance, countering the electron-withdrawing bromo group. This balance could alter solubility and redox properties compared to the dichloro analogue .
Amine Functionalization
- Primary vs. Secondary Amines: The primary amine in 6-chloro-N-(2,3-dimethylphenyl)quinoxalin-2-amine (3f, ) enables hydrogen bonding, whereas the ethyl-substituted amine in ’s compound may reduce polarity, affecting solubility and intermolecular interactions .
Physicochemical and Spectral Properties
- Key Trends :
- Halogenated derivatives exhibit strong C-X (X = Br, Cl) stretching in IR.
- NH₂ groups in primary amines show broad IR peaks (~3300 cm⁻¹) and distinct NMR signals.
- High melting points (e.g., 200°C in ) correlate with hydrogen-bonding capability or crystalline packing efficiency .
Q & A
Basic Questions
Q. What are the established synthetic pathways for preparing 3-Bromo-6,7-dichloroquinoxalin-2-amine?
- Methodological Answer : A common approach involves using 2,3-dichloroquinoxaline (DCQX) as a precursor. The chlorine atoms at positions 2 and 3 of DCQX are highly reactive toward nucleophilic substitution. Bromination can be achieved via halogen exchange reactions using reagents like sodium bromide under catalytic conditions or through direct electrophilic substitution. Multi-step protocols may involve sequential halogenation and amination, with careful control of temperature and solvent polarity to ensure regioselectivity . For example, bromine introduction at position 3 could follow chlorination at positions 6 and 7, leveraging directing effects of the amine group .
Q. What structural features of this compound influence its reactivity in cross-coupling reactions?
- Methodological Answer : The bromine and chlorine substituents act as both electron-withdrawing groups and potential leaving groups. Bromine at position 3 enhances electrophilicity, making the compound amenable to Suzuki-Miyaura or Buchwald-Hartwig couplings. The chlorine atoms at positions 6 and 7 sterically hinder certain reactions but stabilize intermediates through inductive effects. Computational modeling (e.g., DFT) can predict reactive sites, while experimental validation via kinetic studies ensures optimal coupling conditions .
Advanced Questions
Q. How can competing side reactions during bromination of 6,7-dichloroquinoxalin-2-amine be mitigated?
- Methodological Answer : Competing over-halogenation or dehalogenation can be minimized by:
- Temperature Control : Lower temperatures (0–25°C) reduce radical-mediated side reactions.
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states and improve selectivity.
- Catalytic Additives : Copper(I) iodide or palladium catalysts enhance regioselectivity for bromine insertion at position 3 .
- In Situ Monitoring : Techniques like HPLC or LC-MS track reaction progress and identify byproducts early .
Q. How do halogen substituent positions affect the biological activity of quinoxaline derivatives?
- Methodological Answer : Substituent positioning alters electronic and steric properties, impacting target binding. For example:
| Compound | Substituent Positions | Key Biological Activity | Reference |
|---|---|---|---|
| 7-Bromo-3-chloroquinolin-2-amine | 7-Br, 3-Cl | Antimicrobial | |
| 4-Bromo-6-chloroquinolin-3-amine | 4-Br, 6-Cl | Anticancer (kinase inhibition) |
- Bromine at position 3 in quinoxalines enhances hydrophobic interactions with enzyme active sites, while chlorine at 6/7 positions modulates solubility and bioavailability. SAR studies combining molecular docking and cytotoxicity assays are critical for optimizing activity .
Q. What strategies resolve contradictions in reported biological activities of halogenated quinoxalines?
- Methodological Answer : Discrepancies often arise from assay variability or impurity profiles. To address this:
- Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and positive controls.
- Purity Validation : Employ orthogonal techniques (e.g., NMR, HRMS) to confirm compound integrity.
- Meta-Analysis : Cross-reference datasets from multiple studies to identify trends, as seen in comparisons of 3-bromo vs. 4-bromo analogues .
Methodological Tools
- Synthetic Optimization : Design-of-experiment (DoE) frameworks for reaction parameter screening .
- Characterization : H/C NMR for structural elucidation; X-ray crystallography for absolute configuration .
- Biological Testing : High-throughput screening (HTS) paired with cheminformatics to prioritize lead compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
